molecular formula C13H17NO3 B4433600 N-(butan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(butan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4433600
M. Wt: 235.28 g/mol
InChI Key: YMZTYGNMQCWOLJ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxine ring system, which is a fused ring structure containing both benzene and dioxine rings The butan-2-yl group and carboxamide functional group further define its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxine with butan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a carboxylic acid derivative, such as 6-chlorocarbonyl-2,3-dihydro-1,4-benzodioxine, to form

Properties

IUPAC Name

N-butan-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-9(2)14-13(15)10-4-5-11-12(8-10)17-7-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZTYGNMQCWOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(butan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(butan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(butan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(butan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Reactant of Route 6
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N-(butan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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